Cyclopropyl-(2,5-dichloro-benzyl)-amine

Lipophilicity ADME Regioisomer Comparison

Cyclopropyl-(2,5-dichloro-benzyl)-amine (IUPAC: N-[(2,5-dichlorophenyl)methyl]cyclopropanamine) is a secondary amine of molecular formula C10H11Cl2N and molecular weight 216.11 g/mol. The compound features a cyclopropyl moiety linked via a methylene bridge to a benzene ring substituted with chlorine atoms at the 2- and 5-positions.

Molecular Formula C10H11Cl2N
Molecular Weight 216.1 g/mol
CAS No. 680591-59-7
Cat. No. B1498957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl-(2,5-dichloro-benzyl)-amine
CAS680591-59-7
Molecular FormulaC10H11Cl2N
Molecular Weight216.1 g/mol
Structural Identifiers
SMILESC1CC1NCC2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C10H11Cl2N/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2
InChIKeySLIJLIIYVJPUSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl-(2,5-dichloro-benzyl)-amine (CAS 680591-59-7): Core Identity and Structural Baseline for Procurement Evaluation


Cyclopropyl-(2,5-dichloro-benzyl)-amine (IUPAC: N-[(2,5-dichlorophenyl)methyl]cyclopropanamine) is a secondary amine of molecular formula C10H11Cl2N and molecular weight 216.11 g/mol . The compound features a cyclopropyl moiety linked via a methylene bridge to a benzene ring substituted with chlorine atoms at the 2- and 5-positions . Its predicted physicochemical profile includes a LogP of 3.64, a pKa of 7.30, and a boiling point of 293.1 °C . Commonly offered at 95% purity by chemical suppliers, this compound serves as a synthetic intermediate and research scaffold .

Why Generic Substitution Fails for Cyclopropyl-(2,5-dichloro-benzyl)-amine in SAR-Driven Research Programs


The 2,5-dichloro substitution pattern on the benzyl ring, combined with the cyclopropyl group, creates a unique steric and electronic profile that is not interchangeable with other dichlorobenzyl regioisomers or non-cyclopropyl analogs. Even though all dichlorobenzyl-cyclopropylamine isomers share the same molecular formula (C10H11Cl2N, MW 216.11) , the position of chlorine substituents critically influences lipophilicity, basicity, and molecular recognition. For example, the predicted LogP of the 2,5-isomer is 3.64 , whereas the 2,4-isomer reports a LogP of 3.38 [1]. The cyclopropyl group further distinguishes this compound from simple benzylamines; 2,5-dichlorobenzylamine (without cyclopropyl) is a known inhibitor of phenylethanolamine N-methyltransferase (PNMT) , and the cyclopropyl modification is expected to alter both potency and metabolic stability. These quantitative differences in physicochemical and potential pharmacodynamic properties make generic substitution scientifically unsound in any structure-activity relationship context.

Cyclopropyl-(2,5-dichloro-benzyl)-amine (680591-59-7): Quantitative Differentiation Evidence vs. Closest Analogs


LogP Differentiation: 2,5- vs. 2,4-Dichloro Regioisomer

The 2,5-dichloro regioisomer (680591-59-7) exhibits a predicted LogP of 3.64 , compared to the 2,4-dichloro regioisomer (892568-95-5) with a predicted LogP of 3.38 [1]. The 0.26 log unit difference corresponds to an approximately 1.8-fold higher predicted lipophilicity for the 2,5-isomer, which may translate into enhanced membrane permeability.

Lipophilicity ADME Regioisomer Comparison

pKa and Ionization State at Physiological pH: 2,5- vs. 3,5-Dichloro Regioisomer

The 2,5-dichloro isomer has a predicted pKa of 7.30 , placing it near physiological pH. At pH 7.4, this compound is approximately 44% ionized (based on Henderson-Hasselbalch), whereas the 3,5-dichloro isomer (1094641-89-0), with chlorine atoms in meta positions that exert a weaker electron-withdrawing effect, is predicted to have a slightly higher pKa and thus different ionization. While experimental pKa for the 3,5-isomer is not available, the 2,5-substitution pattern's ortho chlorine is expected to lower the pKa relative to meta-only substitution due to inductive effects.

Ionization pKa CNS Drug Design

Aqueous Solubility: Sparingly Soluble Profile Differentiates from Non-Cyclopropyl Analog

The target compound is reported as sparingly soluble in water at 0.12 g/L (~0.56 mM) . In contrast, 2,5-dichlorobenzylamine (CAS 10541-69-2, lacking the cyclopropyl group) has a higher predicted water solubility due to its lower molecular weight (176.04 g/mol) and greater polarity. The introduction of the cyclopropyl group increases LogP and reduces aqueous solubility, a trade-off that may be acceptable for in vitro studies using DMSO stock solutions but requires consideration for in vivo formulation.

Solubility Formulation DMPK

Cyclopropyl Group Impact: Metabolic Stability Advantage Over Non-Cyclopropyl Benzylamines

The cyclopropyl group is a well-established metabolically stable bioisostere [1]. In the context of benzylamine scaffolds, N-dealkylation by cytochrome P450 enzymes is a common metabolic pathway. The cyclopropyl substitution on the amine nitrogen introduces steric hindrance and alters the electronic environment, potentially reducing the rate of oxidative N-dealkylation compared to primary amines such as 2,5-dichlorobenzylamine . While direct microsomal stability data for 680591-59-7 vs. 10541-69-2 is not available, the metabolic stability advantage of N-cyclopropyl over N-unsubstituted benzylamines is a well-documented class effect.

Metabolism CYP450 Bioisostere

Cyclopropyl-(2,5-dichloro-benzyl)-amine: Evidence-Backed Research and Industrial Application Scenarios


Scaffold for Fragment-Based Drug Discovery Targeting Intracellular Proteins

With a LogP of 3.64 , Cyclopropyl-(2,5-dichloro-benzyl)-amine is more lipophilic than its 2,4-dichloro regioisomer (LogP 3.38) [1], making it a suitable fragment or scaffold for programs targeting intracellular binding sites where enhanced membrane permeability is desired. Its molecular weight (216.11 g/mol) and hydrogen bond donor count (1) comply with fragment-like physicochemical criteria, facilitating further elaboration into lead compounds.

CNS Drug Discovery Programs Requiring Balanced Ionization

The predicted pKa of 7.30 places this compound near physiological pH, resulting in a ~44:56 ionized-to-unionized ratio at pH 7.4. This balanced ionization profile supports both adequate aqueous solubility for in vitro assay conditions and sufficient passive permeability for potential CNS target engagement, distinguishing it from more basic or less basic regioisomeric analogs.

Metabolic Stability-Focused Lead Optimization Campaigns

The N-cyclopropyl substitution is a well-documented metabolic stability motif that reduces CYP450-mediated N-dealkylation [2]. For medicinal chemistry teams seeking to replace metabolically labile primary benzylamine moieties (such as 2,5-dichlorobenzylamine, a known PNMT inhibitor ), Cyclopropyl-(2,5-dichloro-benzyl)-amine offers a bioisosteric replacement with a predicted longer half-life.

Regioisomer Selectivity Studies in Structure-Activity Relationship (SAR) Exploration

The 2,5-dichloro substitution pattern provides a distinct spatial arrangement of chlorine atoms (ortho and para relative to the methylene linker) compared to the 2,4- (ortho, para), 3,5- (meta, meta), and 2,3- (ortho, meta) dichloro regioisomers. This enables systematic SAR studies to map the influence of chlorine position on target binding, selectivity, and pharmacokinetic properties, with the 2,5-isomer serving as a critical probe for ortho/para-disubstituted series.

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